![molecular formula C9H9ClN2O2S B14341728 ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid CAS No. 92979-80-1](/img/structure/B14341728.png)
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid is an organic compound that features a hydrazone functional group attached to a chlorophenyl ring and a sulfanylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid typically involves the reaction of 4-chlorophenylhydrazine with a suitable aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a thiol-containing compound, such as thioglycolic acid, under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including the use of catalysts and solvents, to enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, particularly at the para position relative to the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound’s structural features allow it to participate in various biochemical pathways, modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
({[2-(4-Bromophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Similar structure with a bromine atom instead of chlorine.
({[2-(4-Methylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Contains a methyl group instead of chlorine.
({[2-(4-Nitrophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid: Features a nitro group instead of chlorine.
Uniqueness
({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and biological activity. The electron-withdrawing nature of chlorine can enhance the compound’s stability and its ability to interact with specific molecular targets.
Propiedades
Número CAS |
92979-80-1 |
|---|---|
Fórmula molecular |
C9H9ClN2O2S |
Peso molecular |
244.70 g/mol |
Nombre IUPAC |
2-[[(4-chlorophenyl)hydrazinylidene]methylsulfanyl]acetic acid |
InChI |
InChI=1S/C9H9ClN2O2S/c10-7-1-3-8(4-2-7)12-11-6-15-5-9(13)14/h1-4,6,12H,5H2,(H,13,14) |
Clave InChI |
AGTFLIRITIEEPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN=CSCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


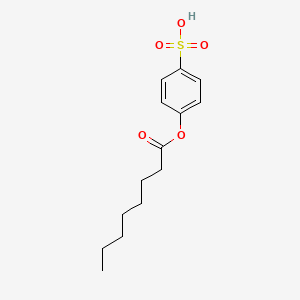
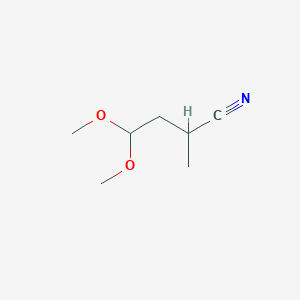
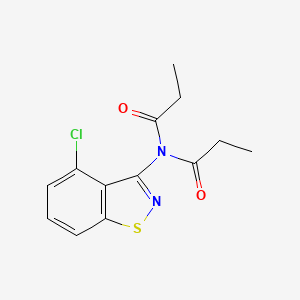
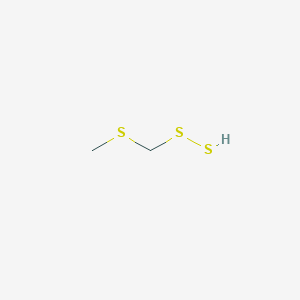
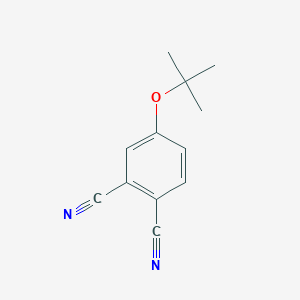
![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)



![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)
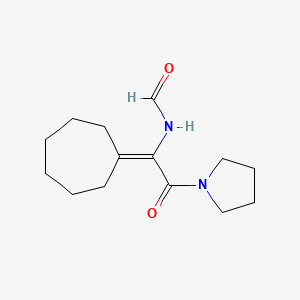
![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)

